Thiourea,N-cyclohexyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-cyclohexyl-N-phenyl- is an organosulfur compound with the chemical formula C13H18N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by cyclohexyl and phenyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiourea, N-cyclohexyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine and phenyl isothiocyanate in an organic solvent such as ethanol or methanol. The reaction typically proceeds at room temperature and yields the desired thiourea derivative after purification .
Industrial Production Methods
In an industrial setting, the production of thiourea derivatives often involves large-scale reactions using similar starting materials. The process may include additional steps such as recrystallization and distillation to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-cyclohexyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Thiourea, N-cyclohexyl-N-phenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiourea, N-cyclohexyl-N-phenyl- involves its ability to form hydrogen bonds with various substrates. This property allows it to act as a catalyst in many chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its high catalytic activity in organic reactions.
N-Phenylthiourea: Used in the synthesis of thiazoles and other heterocyclic compounds.
Uniqueness
Thiourea, N-cyclohexyl-N-phenyl- is unique due to its specific substituents (cyclohexyl and phenyl groups), which impart distinct chemical properties and reactivity. This makes it particularly useful in certain catalytic applications and biological studies .
Eigenschaften
Molekularformel |
C13H18N2S |
---|---|
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
1-cyclohexyl-1-phenylthiourea |
InChI |
InChI=1S/C13H18N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16) |
InChI-Schlüssel |
BSFLLGAUWKIZOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.